1-Ethyl-4-(methoxycarbonyl)pyridinium
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Overview
Description
1-Ethyl-4-(methoxycarbonyl)pyridinium is a quaternary ammonium salt with the molecular formula C₉H₁₂INO₂ and a molecular weight of 293.10 g/mol . This compound is known for its versatile applications in scientific research, particularly in organic synthesis and as a probe for micropolarity determinations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide can be synthesized through the reaction of 4-carbomethoxypyridine with ethyl iodide under controlled conditions . The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(methoxycarbonyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with different functional groups.
Scientific Research Applications
1-Ethyl-4-(methoxycarbonyl)pyridinium has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 1-ethyl-4-(methoxycarbonyl)pyridinium is still under investigation. it is theorized that the compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death .
Comparison with Similar Compounds
- 1-Methyl-4-(methoxycarbonyl)pyridinium
- 1-Propyl-4-(methoxycarbonyl)pyridinium
- 1-Butyl-4-(methoxycarbonyl)pyridinium
Comparison: 1-Ethyl-4-(methoxycarbonyl)pyridinium is unique due to its specific ethyl group substitution, which influences its reactivity and interaction with other molecules. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative exhibits distinct physicochemical properties and biological activities .
Properties
CAS No. |
48128-20-7 |
---|---|
Molecular Formula |
C9H12NO2+ |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl 1-ethylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C9H12NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
CXUZILQYXHNBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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